2-Propan-2-yloxyphosphonoyloxypropane

Description

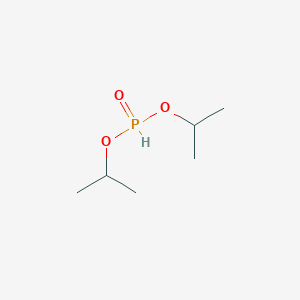

2-Propan-2-yloxyphosphonoyloxypropane, systematically named diisopropyl phosphite, is an organophosphorus compound with the molecular formula C₆H₁₅O₃P and an average molecular mass of 166.157 g/mol . Its structure consists of a phosphorus atom bonded to two isopropoxy groups and one hydroxyl group, forming a phosphite ester (structure: (iPrO)₂P(O)H). Key synonyms include O,O-diisopropyl phosphonate and bis(1-methylethyl) phosphonate . This compound is widely utilized as an intermediate in organic synthesis, particularly in the production of pesticides, flame retardants, and stabilizers due to its reactivity as a reducing agent and ligand in coordination chemistry.

Properties

IUPAC Name |

2-propan-2-yloxyphosphonoyloxypropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3P/c1-5(2)8-10(7)9-6(3)4/h5-6,10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKXLEPPVDUHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809-20-7 | |

| Record name | Diisopropyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propan-2-yloxyphosphonoyloxypropane can be synthesized through various methods, including the oxidation of diisopropylphosphine with radical initiators or oxidizing agents. Common reagents used in these reactions include peroxides, azo compounds, and other radical initiators .

Industrial Production Methods: Industrial production of diisopropoxyphosphinylradical typically involves large-scale oxidation processes using efficient radical initiators. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Propan-2-yloxyphosphonoyloxypropane undergoes various types of reactions, including:

Oxidation: The radical can be further oxidized to form phosphonyl radicals.

Reduction: It can be reduced back to diisopropylphosphine under specific conditions.

Substitution: The radical can participate in substitution reactions with unsaturated compounds to form new phosphorus-carbon bonds.

Common Reagents and Conditions:

Oxidizing Agents: Peroxides, azo compounds.

Reducing Agents: Metal hydrides, hydrogen gas.

Reaction Conditions: Typically, these reactions are carried out under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products:

Phosphonyl Radicals: Formed through oxidation.

Phosphine Derivatives: Formed through reduction and substitution reactions.

Scientific Research Applications

2-Propan-2-yloxyphosphonoyloxypropane has a wide range of applications in scientific research:

Chemistry: Used as a key intermediate in the synthesis of organophosphorus compounds.

Biology: Investigated for its potential role in biological systems and as a tool for studying radical-mediated processes.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of advanced materials with unique properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of diisopropoxyphosphinylradical involves its high reactivity due to the presence of an unpaired electron. This radical can interact with various molecular targets, leading to the formation or cleavage of chemical bonds. The pathways involved include radical addition, hydrogen atom transfer, and electron transfer processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diisopropyl Methylphosphonate

Structure and Formula :

Diisopropyl methylphosphonate (C₇H₁₇O₃P) features a methyl group directly bonded to the phosphorus atom, replacing the hydroxyl group in diisopropyl phosphite. Its structure is (iPrO)₂P(O)CH₃, making it a phosphonate derivative rather than a phosphite .

Key Differences :

- Reactivity : Phosphites like diisopropyl phosphite are more reactive in redox reactions and hydrolysis due to the labile hydroxyl group. In contrast, phosphonates like diisopropyl methylphosphonate exhibit greater hydrolytic stability because of the strong P–C bond .

- Applications: Diisopropyl phosphite is used as a stabilizer in polymers and a precursor for organophosphorus ligands, while diisopropyl methylphosphonate serves as a plasticizer and flame retardant additive .

Other Dialkyl Phosphites and Phosphonates

Compounds such as dimethyl phosphite ((MeO)₂P(O)H) and diethyl phosphonate ((EtO)₂P(O)R) share functional similarities but differ in alkyl chain length, affecting properties like solubility and volatility. For example:

Data Table: Comparative Analysis

Research Findings and Trends

- Thermal Stability : Phosphonates like diisopropyl methylphosphonate demonstrate superior thermal stability (>250°C) compared to phosphites, which decompose at lower temperatures (~200°C) due to P–O bond cleavage .

- Industrial Demand : The global market for phosphite esters is projected to grow at 4.2% CAGR (2025–2030), driven by their use in agrochemicals, whereas phosphonates face regulatory scrutiny due to environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.